molecular formula C16H13ClN2O2 B2443826 Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 959577-68-5

Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2443826
CAS No.: 959577-68-5
M. Wt: 300.74
InChI Key: ZEHWPULYODCBDJ-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Safety and Hazards

This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions for Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate could involve further exploration of its potential bioactivities and applications in medicinal chemistry. Given its diverse bioactivity, there may be potential for the development of new therapeutic agents based on this compound .

Preparation Methods

The synthesis of Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethanol in the presence of a base such as triethylamine to yield the desired ester . The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

The unique presence of the chloro group in this compound distinguishes it from other compounds, potentially enhancing its reactivity and biological properties.

Properties

IUPAC Name

ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-2-21-16(20)15-14(11-7-4-3-5-8-11)18-13-10-6-9-12(17)19(13)15/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHWPULYODCBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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